

Introduction: Situating 4-Ethoxy-2,6-difluorophenol in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxy-2,6-difluorophenol**

Cat. No.: **B1421206**

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4-Ethoxy-2,6-difluorophenol is a substituted aromatic compound featuring a unique combination of functional groups: a nucleophilic hydroxyl group, two electron-withdrawing fluorine atoms, and an electron-donating ethoxy group. This specific arrangement of substituents bestows upon the molecule a distinct reactivity profile, making it a compound of significant interest for researchers in medicinal chemistry and materials science.

The strategic placement of fluorine atoms is a widely used tactic in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.^[1] The 2,6-difluoro substitution pattern, in particular, sterically shields the hydroxyl group and significantly increases its acidity. The para-ethoxy group further modifies the electronic landscape of the aromatic ring. While experimental data on this specific molecule is sparse, its structural motifs are present in a range of advanced materials and bioactive molecules.^{[1][2]} This guide serves to consolidate the known information, provide expert predictions on its core properties based on analogous structures, and outline the standard methodologies for their empirical validation.

Section 1: Core Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The core identifiers for **4-Ethoxy-2,6-difluorophenol** are summarized below.

Identifier	Value	Source
IUPAC Name	4-Ethoxy-2,6-difluorophenol	-
CAS Number	1017779-55-3	[3]
Molecular Formula	C ₈ H ₈ F ₂ O ₂	[3]
Molecular Weight	174.15 g/mol	Calculated
Canonical SMILES	CCOC1=CC(=C(C(=C1)F)O)F	-
InChI Key	N/A	-

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Figure 1: 2D Chemical Structure

Section 2: Physicochemical Properties - Knowns and Expert Predictions

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. The following table presents a combination of available data and predicted properties based on established chemical principles and data from structurally related compounds like 2,6-difluorophenol and 4-ethoxyphenol.

Property	Value / Predicted Range	Rationale & Comparative Insights
Appearance	White to off-white crystalline solid	Predicted. Analogous fluorinated phenols, such as 2,6-difluorophenol, are typically white crystalline solids at room temperature.[2]
Melting Point	Data not available	The melting point of 2,6-difluorophenol is 45 °C.[2] The addition of the para-ethoxy group increases molecular weight and may alter crystal packing, likely resulting in a different, possibly higher, melting point. Empirical determination via DSC is required.
Boiling Point	Data not available	Expected to be significantly higher than related difluorophenols due to increased molecular weight. Vacuum distillation would be the preferred method for purification to prevent decomposition at high temperatures.
Solubility	Predicted: Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO); Sparingly soluble in water; Soluble in non-polar solvents (e.g., Toluene, Dichloromethane).	The phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and ethoxy group provide lipophilic character, conferring solubility in a range of organic media.
Acidity (pKa)	Predicted: ~7.5 - 8.5	The two ortho-fluorine atoms are strongly electron-

withdrawing, which stabilizes the corresponding phenoxide anion and significantly increases the acidity (lowers the pKa) compared to phenol (~10.0) or 4-ethoxyphenol (~10.2).

LogP

Predicted: ~2.0 - 2.5

The ethoxy group increases lipophilicity compared to 2,6-difluorophenol (LogP ~1.7).^[4]

This value suggests moderate lipophilicity, a property often sought in drug candidates for membrane permeability.

Section 3: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While verified spectra for this compound are not publicly available, a predictive analysis based on its structure is provided below.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

- δ 6.6-6.8 ppm (t, 2H): Aromatic protons (H-3, H-5). Expected to appear as a triplet due to symmetrical coupling to the two adjacent fluorine atoms (³JHF).
- δ 5.0-6.0 ppm (br s, 1H): Phenolic proton (-OH). The chemical shift can vary with concentration and solvent. The signal will be broad and may exchange with D₂O.
- δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). Appears as a quartet due to coupling with the methyl protons (³JHH ≈ 7 Hz).
- δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). Appears as a triplet due to coupling with the methylene protons (³JHH ≈ 7 Hz).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

- ~155-160 ppm (dd, C-2, C-6): Carbons bearing fluorine. Will appear as a doublet of doublets due to large one-bond $^1\text{J}_{\text{CF}}$ coupling and smaller multi-bond couplings.
- ~145-150 ppm (t, C-4): Carbon bearing the ethoxy group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.
- ~135-140 ppm (t, C-1): Carbon bearing the hydroxyl group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.
- ~105-110 ppm (t, C-3, C-5): Aromatic carbons coupled to hydrogen. Expected to be triplets due to coupling with adjacent fluorine atoms.
- ~64 ppm (s, $-\text{OCH}_2\text{CH}_3$): Methylene carbon of the ethoxy group.
- ~15 ppm (s, $-\text{OCH}_2\text{CH}_3$): Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

- 3200-3500 cm^{-1} (strong, broad): O-H stretching vibration, indicative of hydrogen bonding.
- 2850-3000 cm^{-1} (medium): C-H stretching from the aromatic ring and the ethoxy group.
- ~1600 cm^{-1} & ~1480 cm^{-1} (medium-strong): C=C aromatic ring stretching vibrations.
- ~1250 cm^{-1} (strong): Asymmetric C-O-C stretching of the aryl ether.
- ~1100-1200 cm^{-1} (strong): C-F stretching vibrations.

Section 4: Safety, Handling, and Stability

Based on supplier safety data, **4-Ethoxy-2,6-difluorophenol** must be handled with appropriate caution.[\[3\]](#)

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[3\]](#)
 - Skin Irritation (Category 2), H315: Causes skin irritation.[\[3\]](#)

- Serious Eye Damage (Category 1), H318: Causes serious eye damage.[\[3\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[\[3\]](#)
- Handling and Personal Protective Equipment (PPE):
 - Work in a well-ventilated area or under a chemical fume hood.[\[3\]](#)
 - Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[3\]](#)
 - Avoid breathing dust, mist, or spray.[\[3\]](#)
 - Wash hands thoroughly after handling.[\[3\]](#)
- Storage and Stability:
 - The product is stable under normal storage conditions.[\[3\]](#)
 - Store in a cool, dry, well-ventilated area in a tightly sealed container.[\[3\]](#)
 - Incompatible Materials: Keep away from strong oxidizing agents.[\[3\]](#)
- First-Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[\[3\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[3\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

Section 5: Potential Applications in Synthesis and Drug Discovery

The molecular architecture of **4-Ethoxy-2,6-difluorophenol** makes it a valuable building block for creating more complex molecules. Its reactivity is primarily dictated by the phenolic hydroxyl group and the electronically modified aromatic ring.

- Nucleophilic Reactions at the Hydroxyl Group: The hydroxyl group is the most reactive site for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. These reactions are fundamental for introducing the difluorophenoxy moiety into larger scaffolds.
- Aromatic Substitution: The high electron density of the ring, modulated by the ethoxy and hydroxyl groups, would typically make it susceptible to electrophilic aromatic substitution. However, all activated positions (ortho and para to the oxygen atoms) are already substituted, limiting this pathway. The primary utility lies in using the entire 4-ethoxy-2,6-difluorophenyl group as a single synthetic unit.
- Role in Drug Design: As a bioisostere for other functional groups or as a metabolically stable scaffold, this compound could be incorporated into kinase inhibitors, anti-inflammatory agents, or other pharmaceuticals where precise electronic and steric properties are required.
[\[1\]](#)

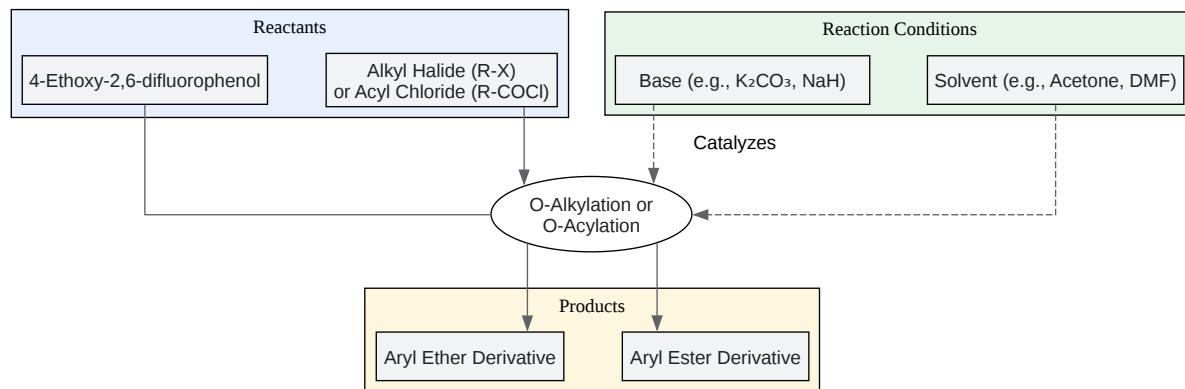
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Diagram 1: Synthetic utility of **4-Ethoxy-2,6-difluorophenol**.

Section 6: Standardized Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. The following are exemplary, standardized methods for characterizing **4-Ethoxy-2,6-difluorophenol**.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

- Objective: To accurately determine the melting point and assess the purity of the compound.
- Methodology:
 - Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).

- Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Protocol 2: General Workflow for NMR Analysis

- Objective: To confirm the chemical structure and assess the purity of the compound.
- Methodology:
 - Sample Preparation: Weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
 - Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
 - Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Data Collection: Acquire the ^1H spectrum, followed by the ^{13}C spectrum and any other necessary 2D experiments (e.g., COSY, HSQC).
 - Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

- Interpretation: Integrate the signals in the ^1H spectrum and assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule, analyzing coupling patterns to confirm connectivity.



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Diagram 2: Standard workflow for NMR sample analysis.

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